molecular formula C7H11N3O2S B1318515 [(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 905810-51-7

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B1318515
CAS No.: 905810-51-7
M. Wt: 201.25 g/mol
InChI Key: VDIOBBLMXDLMPH-UHFFFAOYSA-N
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Description

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications.

Biochemical Analysis

Cellular Effects

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Triazole derivatives have been shown to have significant effects on cellular activities, including potential anticancer properties . The exact cellular effects of this compound would require further experimental validation.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triazoles are known for their ability to form stable complexes with enzymes and receptors, which can modulate their activity . The detailed mechanism of action for this compound remains to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Triazole compounds generally exhibit high chemical stability , but specific studies on the temporal effects of this compound are necessary to understand its behavior over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Triazole derivatives have shown threshold effects and potential toxic or adverse effects at high doses . Detailed dosage studies are required to determine the safe and effective concentration ranges for this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Triazole compounds are known to participate in diverse biochemical pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization are essential to understand its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the reaction of 5-isopropyl-1H-1,2,4-triazole-3-thiol with bromoacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic medium. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then isolated and purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has several scientific research applications:

Properties

IUPAC Name

2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4(2)6-8-7(10-9-6)13-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIOBBLMXDLMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186699
Record name 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905810-51-7
Record name 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905810-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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